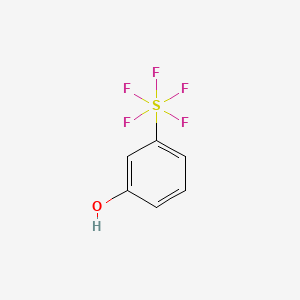

3-(Pentafluorothio)phenol

Beschreibung

The exact mass of the compound 3-(Pentafluorothio)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Pentafluorothio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentafluorothio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOACEHJTNSNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381317 | |

| Record name | 3-(Pentafluorothio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-31-1 | |

| Record name | 3-(Pentafluorothio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pentafluorothio)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(Pentafluorothio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(pentafluorothio)phenol, a valuable building block in medicinal chemistry and materials science. The document details its synthesis, physicochemical properties, spectral characteristics, and reactivity. The pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and lipophilic properties, making its incorporation into phenolic structures a topic of significant interest. This guide consolidates available information and provides detailed experimental protocols for its synthesis, along with predicted and known properties, to facilitate its use in research and development.

Introduction

The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery and materials science to modulate a molecule's physicochemical and biological properties. The pentafluorosulfanyl (SF₅) group has emerged as a substituent of high interest due to its strong electron-withdrawing nature, high lipophilicity, and exceptional chemical stability. 3-(Pentafluorothio)phenol, in particular, is a versatile intermediate, combining the reactive handles of a phenol with the unique properties of the SF₅ group. A 3-SF₅-phenol fragment is notably found in a drug candidate with anti-HIV reverse transcriptase inhibitor activity, highlighting its potential in pharmaceutical development[1]. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

Quantitative data for 3-(pentafluorothio)phenol is summarized in Table 1. Due to the limited availability of experimental data, some properties have been estimated based on data from analogous compounds.

Table 1: Physicochemical Properties of 3-(Pentafluorothio)phenol

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅F₅OS | |

| Molecular Weight | 220.2 g/mol | |

| CAS Number | 672-31-1 | |

| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | - |

| Melting Point | Not reported; likely low melting solid | - |

| Boiling Point | Not reported | - |

| Purity (typical) | ≥95% | |

| pKa (predicted) | ~7-8 | Estimation |

Synthesis of 3-(Pentafluorothio)phenol

Two primary synthetic routes to 3-(pentafluorothio)phenol have been identified: a [4+2] Diels-Alder cycloaddition and a nucleophilic aromatic substitution (SₙAr) approach.

Diels-Alder Cycloaddition Route

This method involves the reaction of an SF₅-substituted alkyne with a suitable diene, such as Danishefsky's diene, to construct the phenol ring. A reported synthesis using this approach achieved a 23% isolated yield under microwave irradiation at 170 °C[2][3].

-

Materials:

-

Pentafluorosulfanyl-alkyne (e.g., (pentafluorosulfanyl)acetylene or a substituted derivative)

-

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Anhydrous toluene or chlorobenzene

-

Microwave reactor vials

-

Silica gel for column chromatography

-

Standard organic solvents for workup and chromatography

-

-

Procedure:

-

To a microwave reactor vial, add the pentafluorosulfanyl-alkyne (1.0 eq) and Danishefsky's diene (1.5 eq) in anhydrous chlorobenzene.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 170 °C for 1 hour.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(pentafluorothio)phenol.

-

Caption: Diels-Alder synthesis workflow.

Nucleophilic Aromatic Substitution (SₙAr) Route

This route typically starts from 3-nitro-1-(pentafluorosulfanyl)benzene. The nitro group activates the ring for nucleophilic substitution with a methoxide source, followed by demethylation to yield the phenol[1].

-

Materials:

-

3-Nitro-1-(pentafluorosulfanyl)benzene

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH) and Dimethylformamide (DMF)

-

A thiol for demethylation (e.g., ethanethiol) and a suitable base (e.g., sodium hydride)

-

Standard acids, bases, and organic solvents for workup and purification

-

-

Procedure:

-

Methoxylation: Dissolve 3-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous DMF. Add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise at room temperature. Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Workup 1: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methoxy-1-(pentafluorosulfanyl)benzene.

-

Demethylation: To a solution of ethanethiol (2.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq) portion-wise at 0 °C. After hydrogen evolution ceases, add the crude 3-methoxy-1-(pentafluorosulfanyl)benzene (1.0 eq) in DMF. Heat the mixture to 100 °C and stir for several hours.

-

Workup 2: Cool the reaction to room temperature, quench with dilute HCl, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain 3-(pentafluorothio)phenol.

-

Caption: SₙAr synthesis workflow.

Spectral Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for 3-(Pentafluorothio)phenol (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 5.0 - 7.0 | broad singlet | - |

| H-2 | ~7.5 | doublet | ~2 Hz |

| H-4 | ~7.3 | triplet | ~8 Hz |

| H-5 | ~7.1 | doublet | ~8 Hz |

| H-6 | ~7.4 | doublet | ~8 Hz |

Table 3: Predicted ¹³C NMR Spectral Data for 3-(Pentafluorothio)phenol (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 |

| C-2 | ~118 |

| C-3 (C-SF₅) | ~150 (quintet, J ≈ 18 Hz) |

| C-4 | ~130 |

| C-5 | ~120 |

| C-6 | ~125 |

Table 4: Predicted ¹⁹F NMR Spectral Data for 3-(Pentafluorothio)phenol (in CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| SF (axial) | ~85 | quintet | J(Fₐₓ-Fₑq) ≈ 150 Hz |

| SF₄ (equatorial) | ~65 | doublet | J(Fₑq-Fₐₓ) ≈ 150 Hz |

Table 5: Predicted Key IR Absorption Bands for 3-(Pentafluorothio)phenol

| Wavenumber (cm⁻¹) | Vibration Type |

| 3550 - 3200 (broad) | O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1150 | C-O stretch |

| 890 - 810 | S-F stretch |

Table 6: Predicted Mass Spectrometry Fragmentation for 3-(Pentafluorothio)phenol

| m/z | Fragment Ion |

| 220 | [M]⁺ (Molecular ion) |

| 127 | [M - SF₅]⁺ |

| 93 | [M - SF₅ - H₂O]⁺ or [C₆H₅O]⁺ |

Reactivity

The chemical behavior of 3-(pentafluorothio)phenol is dictated by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing pentafluorosulfanyl group.

Acidity

The SF₅ group is a powerful electron-withdrawing group, which is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). The pKa of 3-(pentafluorothio)phenol is predicted to be in the range of 7-8, making it a considerably stronger acid than phenol.

Reactivity of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. These reactions provide a handle for further functionalization and incorporation into larger molecular scaffolds.

Caption: Reactivity of the hydroxyl group.

Electrophilic Aromatic Substitution

The SF₅ group is a meta-director, while the hydroxyl group is an ortho, para-director. The strong activating and ortho, para-directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). However, the strong deactivating effect of the SF₅ group will likely make these reactions more challenging than for phenol itself, potentially requiring harsher reaction conditions.

Conclusion

3-(Pentafluorothio)phenol is a highly valuable, albeit underexplored, building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide provides a consolidated resource on its synthesis and properties, including detailed, plausible experimental protocols and predicted spectral data. The unique electronic properties conferred by the pentafluorosulfanyl group make this compound and its derivatives promising candidates for further research and development. It is anticipated that as synthetic methodologies for SF₅-containing compounds become more accessible, the utility of 3-(pentafluorothio)phenol will continue to grow.

References

Physicochemical properties of 3-(Pentafluorothio)phenol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorothio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pentafluorothio)phenol is an aromatic organic compound featuring a hydroxyl group and a pentafluorosulfanyl (SF₅) group attached to a benzene ring at the meta position. The SF₅ group, often referred to as a "super-trifluoromethyl group," imparts unique electronic and physicochemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science.[1] Its high thermal and chemical stability, electronegativity, and lipophilicity can significantly influence a molecule's biological activity and pharmacokinetic profile.[1][2] This document provides a comprehensive overview of the known physicochemical properties of 3-(Pentafluorothio)phenol, including detailed experimental protocols and an analysis of its structure-property relationships. Due to the limited availability of specific experimental data for the 3-isomer, comparative data for related compounds are included to provide context.

Core Physicochemical Properties

Quantitative data for 3-(Pentafluorothio)phenol is sparse in publicly available literature. The following table summarizes the available information for the compound and its 4-isomer for comparison.

Table 1: Physicochemical Data for (Pentafluorothio)phenols

| Property | 3-(Pentafluorothio)phenol | 4-(Pentafluorothio)phenol |

| CAS Number | 672-31-1[3] | 774-94-7[4] |

| Molecular Formula | C₆H₅F₅OS[3] | C₆H₅F₅OS[4] |

| Molecular Weight | 220.2 g/mol [3] | 220.16 g/mol [4] |

| Calculated LogP | Not available | 4.05 |

| Purity | min 95%[3] | 97%[4] |

Synthesis and Experimental Protocols

Synthesis of SF₅-Phenols

While a specific protocol for the 3-isomer is not detailed, a general multistep synthesis for SF₅-phenols has been reported, which can be adapted. The synthesis typically starts from the corresponding SF₅-nitrobenzene.[5]

General Experimental Protocol (adapted from Beier's group, 2011):

-

Nucleophilic Aromatic Substitution (SNAr): 3-(Pentafluorothio)nitrobenzene is treated with sodium methoxide in a suitable solvent to substitute the nitro group with a methoxy group, yielding 3-(Pentafluorothio)anisole.[5]

-

Deprotection: The resulting methoxy ether is then deprotected to the phenol. This is commonly achieved by reacting the anisole derivative with a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide. An alternative method involves cleavage with a thiol.[5]

The overall workflow can be visualized as a logical progression from a commercially available starting material to the final product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(Pentafluorothio)phenol, 97% | Fisher Scientific [fishersci.ca]

- 5. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pentafluorothio)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pentafluorothio)phenol, a unique organofluorine compound with growing interest in various scientific fields, including medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and reactivity.

Core Identifiers and Properties

3-(Pentafluorothio)phenol, also known as 3-(pentafluorosulfanyl)phenol, is a substituted aromatic compound characterized by the presence of a pentafluorosulfanyl (SF₅) group and a hydroxyl group on the benzene ring.

Table 1: Chemical Identifiers for 3-(Pentafluorothio)phenol

| Identifier | Value |

| CAS Number | 672-31-1 |

| Molecular Formula | C₆H₅F₅OS |

| Molecular Weight | 220.16 g/mol |

| Synonyms | 3-Hydroxyphenylsulfur pentafluoride, 3-(Pentafluorosulfanyl)phenol |

Table 2: Physicochemical Properties of 3-(Pentafluorothio)phenol

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

| pKa | Not available |

Synthesis and Reactivity

While 3-(Pentafluorothio)phenol is commercially available, understanding its synthesis provides valuable context for its application and the development of related compounds. The introduction of the pentafluorosulfanyl (SF₅) group onto an aromatic ring is a key step.

General Synthetic Approach

The synthesis of aryl-SF₅ compounds often involves the reaction of an appropriate precursor with sources of the SF₅ group. One common method involves the use of SF₅Cl. For 3-(Pentafluorothio)phenol specifically, it is often used as a starting material for the synthesis of more complex molecules. For instance, it can be a precursor in the synthesis of advanced substituted pentafluorosulfanylphenols and anisoles, which are valuable building blocks for various scaffolds.[1][2]

A general workflow for the utilization of 3-(Pentafluorothio)phenol in further synthesis is outlined below:

Caption: Synthetic utility of 3-(Pentafluorothio)phenol.

Reactivity

The pentafluorosulfanyl group is known for its high stability and electron-withdrawing nature, which influences the reactivity of the aromatic ring. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, allowing for the introduction of various functional groups. The aromatic ring can also participate in electrophilic substitution reactions, with the SF₅ group acting as a meta-directing group.

Experimental Protocols

A representative experimental procedure for a reaction involving a pentafluorosulfanyl-substituted phenol is the oxidation of 3- and 4-pentafluorosulfanyl-substituted phenols using hydrogen peroxide in sulfuric acid. This reaction leads to the formation of SF₅-substituted muconolactone, maleic, and succinic acids. While this specific example does not start with the 3-isomer, it illustrates the types of transformations that can be performed on this class of compounds.

Biological Activity and Signaling Pathways

The biological activity of phenol derivatives is a broad area of research, with many compounds exhibiting antimicrobial, antioxidant, and anticancer properties. However, specific data on the biological activity and mechanism of action of 3-(Pentafluorothio)phenol are limited in publicly accessible literature. The introduction of the highly electronegative and lipophilic SF₅ group is expected to significantly modulate the biological properties compared to unsubstituted phenol.

Currently, there is no specific information available in the searched scientific literature detailing the direct interaction of 3-(Pentafluorothio)phenol with any known signaling pathways. Research in this area is ongoing, and the unique properties of the SF₅ group make it an intriguing candidate for investigation in drug discovery programs.

The general mechanism of action for many phenolic compounds involves the disruption of cellular membranes, inhibition of enzymes, or interference with cellular signaling. The potential for 3-(Pentafluorothio)phenol to interact with biological systems could be explored through a systematic screening process.

Caption: A potential workflow for biological evaluation.

Conclusion

3-(Pentafluorothio)phenol is a valuable building block in synthetic chemistry, offering a stable and highly functionalized aromatic scaffold. While detailed information on its synthesis and specific biological activities is emerging, its unique combination of a hydroxyl and a pentafluorosulfanyl group presents significant opportunities for the development of novel pharmaceuticals and advanced materials. Further research is warranted to fully elucidate its biological mechanisms and explore its potential applications in drug development.

References

An In-depth Technical Guide to the Safe Handling of 3-(Pentafluorothio)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Pentafluorothio)phenol (CAS No. 672-31-1), a compound used in laboratory and chemical synthesis settings. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

3-(Pentafluorothio)phenol is classified as a hazardous chemical. The primary hazards are summarized in the table below.

| Hazard Classification | Category |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Target Organs: Respiratory system |

Signal Word: Warning

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3-(Pentafluorothio)phenol is provided below.

| Property | Value |

| CAS Number | 672-31-1 |

| Molecular Formula | C₆H₅F₅OS |

| Appearance | No information available |

| Odor | No information available |

| Stability | Air sensitive |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent exposure and ensure the stability of 3-(Pentafluorothio)phenol.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

3.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed. The following provides general guidance:

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |

3.3. Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Avoid dust formation.[1]

3.4. Storage Conditions

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store under an inert atmosphere.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical. The following protocols should be followed.

4.1. Inhalation Exposure

If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

4.2. Skin Contact

If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

4.3. Eye Contact

If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

4.4. Ingestion

If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.

Caption: Emergency response workflow for exposure to 3-(Pentafluorothio)phenol.

Spill and Disposal Considerations

5.1. Spill Cleanup

In the event of a spill, ensure adequate ventilation. Wear appropriate personal protective equipment. For solid spills, avoid dust formation. Sweep up and place into a suitable container for disposal.

5.2. Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Reactivity and Stability

-

Reactivity: No information available.

-

Chemical Stability: Air sensitive.[1]

-

Conditions to Avoid: Incompatible products.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: No information available.

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Caption: Logical workflow for the safe handling of 3-(Pentafluorothio)phenol.

References

The Dawn of a "Super" Functional Group: A Technical Guide to the Discovery and History of Pentafluorosulfanyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group, a functional group once relegated to the realm of esoteric fluorine chemistry, has emerged as a powerhouse in modern medicinal chemistry and materials science. Often dubbed the "super-trifluoromethyl group," its unique combination of properties—high electronegativity, exceptional stability, and significant lipophilicity—offers unparalleled opportunities for molecular design and the development of novel therapeutics and advanced materials. This technical guide delves into the seminal discoveries and historical evolution of pentafluorosulfanyl chemistry, providing a comprehensive resource for researchers seeking to harness the transformative potential of this remarkable functional group.

The Serendipitous Discovery and Early Pioneers

The story of organosulfur pentafluorides begins not with a targeted synthesis, but with a serendipitous discovery. In 1950, while investigating the fluorination of sulfur-containing organic compounds, George H. Cady and his colleagues at the University of Washington inadvertently synthesized the first aliphatic SF5 compound, trifluoromethylsulfur pentafluoride (CF3SF5). This initial breakthrough, however, did not immediately open the floodgates to a new field of chemistry. The harsh fluorinating agents and challenging synthetic protocols of the time limited the exploration of this novel functional group.

It was not until the early 1960s that the field of aromatic pentafluorosulfanyl chemistry was truly ignited by the pioneering work of William A. Sheppard at DuPont. His seminal 1962 paper in the Journal of the American Chemical Society detailed the first successful synthesis of arylsulfur pentafluorides, marking a pivotal moment in the history of SF5 compounds.[1] Sheppard's work laid the foundation for the synthesis of a variety of substituted arylsulfur pentafluorides and provided the first insights into the remarkable stability and electronic properties of the SF5 group.

The Sheppard Synthesis: A Foundational Method

Sheppard's groundbreaking synthesis involved the oxidative fluorination of diaryl disulfides or arylsulfur trifluorides using silver(II) fluoride (AgF2). This method, though revolutionary for its time, was often hampered by low yields and the use of aggressive and expensive reagents. For instance, the synthesis of phenylsulfur pentafluoride from diphenyl disulfide afforded the product in modest yields, while nitro-substituted analogues could be obtained in slightly higher yields of 15-30%.[1]

Physicochemical Properties of Early Arylsulfur Pentafluorides

Sheppard's initial studies revealed the exceptional chemical and thermal stability of arylsulfur pentafluorides, comparable to that of benzotrifluorides.[1] Phenylsulfur pentafluoride was described as a colorless liquid with a boiling point of 149 °C and a density of 1.49 g/mL.[1] The SF5 group was identified as a powerful electron-withdrawing group, directing electrophilic aromatic substitution to the meta position.[1]

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Yield (%) | Reference |

| Phenylsulfur pentafluoride | C6H5SF5 | 149 | - | - | [1] |

| m-Nitrophenylsulfur pentafluoride | C6H4NO2SF5 | 115 (10 mm Hg) | 43-44 | 29 | [1] |

| p-Nitrophenylsulfur pentafluoride | C6H4NO2SF5 | 125 (10 mm Hg) | 59-60 | 15-25 | [1] |

| m-Aminophenylsulfur pentafluoride | C6H6F5NS | 103 (10 mm Hg) | - | - | [1] |

| p-Aminophenylsulfur pentafluoride | C6H6F5NS | 115 (10 mm Hg) | 36-37 | - | [1] |

Spectroscopic Characterization

The characterization of these early SF5 compounds relied heavily on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The 19F NMR spectra of arylsulfur pentafluorides are particularly characteristic, typically showing two resonances corresponding to the apical and four equatorial fluorine atoms of the SF5 group.

| Compound | 19F NMR Chemical Shifts (ppm relative to CCl3F) |

| Apical F | |

| Phenylsulfur pentafluoride | - |

| m-Nitrophenylsulfur pentafluoride | -87.3 |

| p-Nitrophenylsulfur pentafluoride | -87.8 |

Note: Specific chemical shift values for Phenylsulfur pentafluoride were not explicitly provided in the initial reports but the pattern of an apical quintet and an equatorial doublet is characteristic.

Experimental Protocols from the Dawn of SF5 Chemistry

To provide a practical understanding of the foundational work in this field, the following are detailed experimental protocols adapted from Sheppard's 1962 publication for the synthesis of key arylsulfur pentafluorides.

Synthesis of Phenylsulfur Trifluoride

Materials:

-

Phenyl disulfide (100 g, 0.458 mole)

-

Silver(II) fluoride (453 g, 3.1 moles)

-

1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113), 1 L

Procedure:

-

A 1-L, four-necked, round-bottomed flask equipped with a reflux condenser, a sealed stirrer, a thermometer, and a solid addition funnel is thoroughly dried and flushed with an inert gas.

-

The flask is charged with silver(II) fluoride and 500 mL of 1,1,2-trichloro-1,2,2-trifluoroethane.

-

Phenyl disulfide is added in small portions from the solid addition funnel to the stirred slurry.

-

An exothermic reaction ensues, and the temperature is maintained between 35 and 40 °C by adjusting the addition rate and intermittent cooling. The addition typically takes 45-60 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

The hot reaction mixture is filtered through a fluted filter paper under a nitrogen blanket. The solid silver(I) fluoride residue is washed with boiling 1,1,2-trichloro-1,2,2-trifluoroethane (2 x 250 mL).

-

The combined filtrates are distilled to remove the solvent.

-

The residual phenylsulfur trifluoride is then distilled under reduced pressure (b.p. 47-48 °C at 2.6 mm Hg).

Synthesis of Phenylsulfur Pentafluoride

Materials:

-

Phenylsulfur trifluoride (from the previous step)

-

Silver(II) fluoride

Procedure:

-

In a Teflon or stainless-steel reactor, phenylsulfur trifluoride is treated with an excess of silver(II) fluoride.

-

The mixture is heated to 120-130 °C.

-

The product, phenylsulfur pentafluoride, is distilled directly from the reaction mixture under reduced pressure.

Synthesis of m-Nitrophenylsulfur Pentafluoride

Materials:

-

Bis(m-nitrophenyl) disulfide (50 g, 0.162 mole)

-

Silver(II) fluoride (300 g, 2.05 moles)

-

1,1,2-Trichloro-1,2,2-trifluoroethane (500 mL)

Procedure:

-

A mixture of bis(m-nitrophenyl) disulfide, silver(II) fluoride, and 1,1,2-trichloro-1,2,2-trifluoroethane is heated in a shaker tube at 125 °C for 8 hours.

-

The reaction mixture is filtered, and the solid residue is washed with fresh solvent.

-

The solvent is removed from the combined filtrates by distillation.

-

The crude product is purified by distillation under reduced pressure (b.p. 115 °C at 10 mm Hg) to yield m-nitrophenylsulfur pentafluoride as a yellow oil that solidifies on cooling.

-

Recrystallization from methanol affords pale yellow needles (m.p. 43-44 °C). The yield is approximately 29%.[1]

Visualizing the Foundational Synthesis

To better understand the process flow and the chemical transformations involved in these pioneering syntheses, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

The Evolution of SF5 Synthesis: Beyond Sheppard

While Sheppard's method was a monumental step forward, the harsh conditions and low yields limited the widespread adoption of SF5 chemistry. The ensuing decades saw significant efforts to develop milder, more efficient, and more versatile methods for introducing the pentafluorosulfanyl group.

A major advancement came with the development and utilization of pentafluorosulfanyl chloride (SF5Cl) . This gaseous reagent allowed for the radical addition of the SF5 group to alkenes and alkynes, opening up avenues to a wide range of aliphatic SF5 compounds. More recently, methods for the safe and convenient in-situ generation of SF5Cl have further expanded its utility.

Modern synthetic strategies have continued to evolve, with the development of methods such as:

-

Direct fluorination using elemental fluorine (F2): While still requiring specialized equipment, this method can provide higher yields for certain substrates.

-

Electrochemical fluorination: This technique offers a potentially greener and more controlled method for introducing fluorine.

-

Transition-metal catalyzed cross-coupling reactions: Methods like Negishi and Suzuki couplings have been adapted to incorporate SF5-containing building blocks into complex molecules.

These advancements have made the synthesis of diverse SF5-containing molecules more accessible, paving the way for their exploration in a wide range of applications.

The Enduring Legacy and Future Outlook

The journey of pentafluorosulfanyl compounds, from their accidental discovery to their current status as a prized functional group, is a testament to the relentless pursuit of scientific innovation. The pioneering work of Cady and Sheppard laid the groundwork for a field that is now at the forefront of drug discovery and materials science. As synthetic methodologies continue to improve and our understanding of the unique properties of the SF5 group deepens, its impact on science and technology is poised to grow even further. The "super" functional group has truly come of age, and its future is bright with the promise of new discoveries and transformative applications.

References

Spectroscopic Profile of 3-(Pentafluorothio)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Pentafluorothio)phenol, also known as 3-(pentafluorosulfanyl)phenol. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses, crucial for the identification and characterization of this molecule.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-(Pentafluorothio)phenol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 | s | Ar-H | |

| 7.50 | d | 8.0 | Ar-H |

| 7.29 | t | 8.0 | Ar-H |

| 7.14 | d | 8.0 | Ar-H |

| 5.85 | s (br) | OH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 156.2 | C -OH |

| 152.0 (p) | C -SF₅ |

| 131.2 | Ar-C H |

| 125.0 | Ar-C H |

| 120.9 (p) | Ar-C H |

| 116.5 (p) | Ar-C H |

(p) denotes a quintet resulting from coupling to the fluorine atoms of the SF₅ group.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 85.5 | quintet | 148 | 1 F (axial) |

| 63.4 | d | 148 | 4 F (equatorial) |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3600 - 3200 (broad) | O-H stretch |

| 1590 | C=C aromatic stretch |

| 1470 | C=C aromatic stretch |

| 1210 | C-O stretch |

| 880, 830, 610 | S-F vibrations |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The spectroscopic data presented in this guide were obtained from the characterization of 3-(Pentafluorothio)phenol following its synthesis. The general synthetic approach is outlined in the workflow below.

General Procedure for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR.

-

Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using electron ionization (EI) at 70 eV.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on the correlation between the observed signals and the molecular structure of 3-(Pentafluorothio)phenol. The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural features they elucidate.

This technical guide serves as a foundational resource for the spectroscopic properties of 3-(Pentafluorothio)phenol. The provided data and experimental context are essential for its unambiguous identification and for facilitating its use in further research and development activities.

The Enduring Stability of the Pentafluorothio Group: A Technical Guide for Researchers

The pentafluorothio (SF5) group is rapidly gaining prominence in the fields of medicinal chemistry, agrochemicals, and materials science, largely attributed to its remarkable thermal and chemical stability. Often dubbed a "super-trifluoromethyl group," the SF5 moiety imparts unique physicochemical properties to organic molecules, including high electronegativity, lipophilicity, and steric bulk, which contribute to its robust nature.[1][2] This technical guide provides an in-depth analysis of the thermal and chemical stability of the pentafluorothio group, presenting available quantitative data, detailed experimental protocols for stability assessment, and visual representations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals.

Thermal Stability of the Pentafluorothio Group

The SF5 group is characterized by its exceptional resistance to high temperatures, a property stemming from the high strength of the sulfur-fluorine bonds.[2] While extensive quantitative data across a wide range of SF5-containing compounds is still emerging in the literature, existing studies consistently demonstrate its superior thermal stability compared to other functional groups, including the widely used trifluoromethyl (CF3) group.

Quantitative Thermal Stability Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition, while DSC detects heat flow associated with thermal events like melting and decomposition.

A study on 2-SF5-(aza)indoles provides some of the first quantitative experimental data on the thermal decomposition of SF5-substituted heterocycles.[3][4] The onset temperature of decomposition, as determined by DSC, indicates the temperature at which significant degradation begins.

| Compound Class | Specific Compound | Decomposition Onset (°C) | Analytical Method |

| Aromatic Heterocycles | 2-SF5-indole | > 165 | DSC |

| N-Me-2-SF5-indole | > 200 | DSC | |

| Aromatic Compounds | General Aryl-SF5 | No significant decomposition up to 400°C (in a sealed glass tube) | Qualitative Thermal Stress Test |

Note: The data for general aryl-SF5 compounds is based on qualitative observations and should be interpreted as a general indicator of high thermal stability.

Experimental Protocol: Thermal Stability Analysis using TGA/DSC

The following protocol outlines a standard procedure for assessing the thermal stability of a pentafluorothio-containing compound using TGA and DSC.

Objective: To determine the decomposition temperature (Td) and identify thermal transitions of an SF5-containing compound.

Materials:

-

Test compound (SF5-functionalized molecule)

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Alumina or platinum crucibles/pans

-

Inert gas (e.g., high-purity nitrogen or argon)

-

Microbalance

Procedure:

-

Sample Preparation:

-

Ensure the test compound is in a dry, powdered form.

-

Accurately weigh 5-10 mg of the sample into a TGA crucible or 2-5 mg into a DSC pan.

-

-

TGA Analysis:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample mass as a function of temperature.

-

The onset temperature of mass loss is reported as the decomposition temperature. Temperatures at which 5% (Td5) or 10% (Td10) mass loss occurs are also commonly reported.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen at 50 mL/min).

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses expected melting and decomposition events.

-

Record the differential heat flow. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.

-

Data Analysis:

-

From the TGA curve, determine the onset of decomposition and percentage mass loss at various temperatures.

-

From the DSC thermogram, identify the temperatures of melting and decomposition.

Chemical Stability of the Pentafluorothio Group

The SF5 group exhibits extraordinary resistance to a wide range of chemical reagents, including strong acids, bases, and oxidizing and reducing agents. This inertness is a key advantage in drug development, as it can lead to enhanced metabolic stability and a longer in vivo half-life.[5]

Stability in Acidic and Basic Media

Qualitative studies have demonstrated the remarkable stability of aryl-SF5 compounds under harsh acidic and basic conditions.

| Condition | Observation |

| Strong Alkali | No decomposition observed in a solution of NaOH in water/ethanol at reflux temperature. |

| Strong Acid | No decomposition in concentrated H2SO4 at room temperature. Almost no hydrolysis in 100% H2SO4 at 100°C. (In comparison, Ph-CF3 is reported to hydrolyze at 95°C under the same conditions). |

While quantitative kinetic data for the hydrolysis of SF5-containing compounds is scarce, the available evidence strongly suggests a very low susceptibility to both acid- and base-mediated degradation.

Stability towards Oxidizing and Reducing Agents

The SF5 group is generally stable towards common oxidizing and reducing agents. However, specific reagents and reaction conditions can lead to transformations of other parts of the molecule, while leaving the SF5 group intact. Information on the direct reaction of the SF5 group with powerful oxidants or reductants is limited, underscoring its inert nature.

Photolytic and Metabolic Stability

Recent studies have shown that while the SF5 group is highly stable, it is not completely inert under all conditions.

-

Photolytic Degradation: A study on the environmental fate of aromatic SF5 compounds revealed that the SF5 group can be completely degraded by actinic radiation, with half-lives on the order of hours. The final degradation product was identified as a benzenesulfonate, indicating the cleavage of the S-F bonds and oxidation of the sulfur atom.[6]

-

Metabolic Stability: The chemical robustness of the SF5 group contributes to improved metabolic stability, preventing metabolic degradation and extending a drug's effective lifespan in the body.[2] However, biodegradation of SF5-substituted aminophenols by Pseudomonas species has been reported, involving N-acetylation and the formation of 4-(pentafluorosulfanyl)catechol, with the eventual release of fluoride ions.[7] This indicates that enzymatic pathways exist for the degradation of certain SF5-containing molecules.

Experimental Protocols for Chemical and Metabolic Stability

Protocol: Hydrolytic Stability Assessment by HPLC

Objective: To quantify the hydrolytic stability of an SF5-containing compound under acidic, neutral, and basic conditions.

Materials:

-

Test compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

-

Phosphate buffered saline (PBS)

-

HPLC system with a UV detector or mass spectrometer (LC-MS)

-

C18 reversed-phase HPLC column

-

pH meter

-

Constant temperature incubator or water bath

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1-10 mg/mL.

-

Prepare aqueous buffer solutions at pH 2 (0.01 M HCl), pH 7.4 (PBS), and pH 10 (0.01 M NaOH).

-

-

Incubation:

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL.

-

Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any reaction by adding an equal volume of cold acetonitrile or methanol.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

-

Data Analysis:

-

Plot the percentage of the parent compound remaining against time for each pH condition.

-

Calculate the degradation rate constant (k) and the half-life (t1/2) of the compound under each condition.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of an SF5-containing compound using human liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (containing an internal standard for LC-MS analysis)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, pre-warm a mixture of the test compound (at the desired final concentration, e.g., 1 µM) and HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction in each aliquot by adding a 2-3 fold volume of cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

Conclusion

The pentafluorothio group confers exceptional thermal and chemical stability to organic molecules, often surpassing that of the trifluoromethyl group. This robustness makes it an increasingly attractive substituent for the design of new pharmaceuticals, agrochemicals, and advanced materials. While the available quantitative data on its stability is still growing, the consistent qualitative observations of its inertness under a wide range of harsh conditions are compelling. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the stability of novel SF5-containing compounds. As synthetic methodologies for the introduction of the SF5 group become more accessible, a more comprehensive understanding of its stability profile across a diverse range of molecular scaffolds is anticipated, further solidifying its role as a key functional group in modern chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. researchgate.net [researchgate.net]

- 4. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amphoteros.com [amphoteros.com]

A Technical Guide to the Solubility of 3-(Pentafluorothio)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

3-(Pentafluorothio)phenol, also known as 3-(pentafluorosulfanyl)phenol, is an aromatic organic compound featuring a hydroxyl group (-OH) and a pentafluorosulfanyl group (-SF₅) on a benzene ring. The unique properties of the -SF₅ group, often termed a "super-trifluoromethyl group," make this and related compounds of significant interest in medicinal chemistry and materials science.[1] The -SF₅ group is highly electronegative, chemically stable, and lipophilic, which can profoundly influence a molecule's physicochemical and biological properties.

Understanding the solubility of 3-(Pentafluorothio)phenol is critical for its application in drug discovery, enabling proper formulation, design of biological assays, and prediction of pharmacokinetic behavior. This guide provides a framework for understanding and determining its solubility in organic solvents.

Chemical Structure:

-

IUPAC Name: 3-(Pentafluorosulfanyl)phenol

-

Molecular Formula: C₆H₅F₅OS

-

Molecular Weight: 220.16 g/mol

-

Key Functional Groups: Phenolic hydroxyl (-OH), Pentafluorosulfanyl (-SF₅)

The solubility of this molecule is governed by the interplay between its functional groups. The polar, hydrophilic hydroxyl group can act as a hydrogen bond donor and acceptor, which typically confers solubility in polar solvents.[2] Conversely, the bulky and highly lipophilic pentafluorosulfanyl group and the benzene ring contribute to its nonpolar character, favoring solubility in less polar organic solvents.[3]

Quantitative Solubility Data

Specific, publicly available experimental data on the solubility of 3-(Pentafluorothio)phenol in a wide range of organic solvents is limited. Therefore, the following table is provided as a template for researchers to systematically record their own experimental findings. This structured approach is essential for building a comprehensive solubility profile of the compound.

Table 1: Experimental Solubility Data Template for 3-(Pentafluorothio)phenol

| Solvent Category | Solvent | Temperature (°C / K) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Polar Protic | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Polar Aprotic | Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Acetone | |||||

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | ||||

| Toluene | |||||

| Ethyl Acetate | |||||

| Hexanes |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a specific solvent.[4] The protocol below provides a standardized methodology applicable to 3-(Pentafluorothio)phenol.

Objective: To determine the saturation solubility of 3-(Pentafluorothio)phenol in a selected organic solvent at a constant temperature.

Materials:

-

3-(Pentafluorothio)phenol (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Methodology:

-

Preparation: Add an excess amount of solid 3-(Pentafluorothio)phenol to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a precisely known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a solubility plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the same temperature is highly recommended to ensure clear separation of the supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any remaining undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of 3-(Pentafluorothio)phenol in the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Workflows and Influencing Factors

To better understand the processes and principles governing solubility, the following diagrams illustrate the experimental workflow and the key factors involved.

Caption: A generalized workflow for determining equilibrium solubility.

References

The Pentafluorosulfanyl Group: A Potent Electron-Withdrawing Moiety Enhancing Phenol Acidity and Lipophilicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is emerging as a "super-trifluoromethyl" moiety in medicinal chemistry and materials science, distinguished by its profound electron-withdrawing properties, exceptional stability, and significant lipophilicity.[1][2][3] When appended to a phenol ring, the SF5 group dramatically influences the molecule's physicochemical characteristics, most notably increasing its acidity and modulating its lipophilicity. This guide provides a comprehensive overview of the electron-withdrawing effects of the SF5 group in phenols, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant chemical and biological pathways.

Electron-Withdrawing Properties and Impact on Acidity

The SF5 group is one of the most powerfully electron-withdrawing substituents known, a property attributable to the high electronegativity of the five fluorine atoms bonded to a central sulfur atom.[2] This strong inductive effect significantly acidifies the phenolic proton by stabilizing the corresponding phenoxide anion. The electron-withdrawing strength of the SF5 group surpasses that of the commonly used trifluoromethyl (CF3) group, as evidenced by their respective Hammett constants.

Table 1: Hammett Constants for SF5 and Related Groups

| Substituent | σ_m | σ_p |

| SF5 | 0.61 | 0.68 |

| CF3 | 0.43 | 0.54 |

| NO2 | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

Source: Compilation from various sources.

Table 2: Physicochemical Properties of SF5-Phenols

| Compound | Predicted pKa | Predicted LogP |

| Phenol | 9.99 | 1.48 |

| 4-Trifluoromethylphenol | 9.09 | 2.56 |

| 4-Pentafluorosulfanylphenol | ~7.5 - 8.0 | ~2.8 - 3.2 |

| 3-Pentafluorosulfanylphenol | ~8.0 - 8.5 | ~2.9 - 3.3 |

| 2-Pentafluorosulfanylphenol | ~7.8 - 8.3 | ~2.7 - 3.1 |

Note: The pKa and LogP values for SF5-phenols are estimated based on computational models and comparison with related structures due to the limited availability of direct experimental data.

Synthesis of SF5-Substituted Phenols

The synthesis of SF5-phenols typically involves the introduction of the SF5 group onto an aromatic ring, followed by conversion of a functional group to a hydroxyl group. Common precursors include nitro- or amino-substituted phenylsulfur pentafluorides.

General Synthetic Workflow

The following diagram illustrates a general synthetic strategy for the preparation of SF5-phenols.

Caption: General synthetic routes to SF5-phenols.

Experimental Protocols

Synthesis of 4-Pentafluorosulfanylphenol (Representative Protocol)

This protocol is a representative example based on the diazotization of 4-aminophenylsulfur pentafluoride.

Materials:

-

4-Aminophenylsulfur pentafluoride

-

Sodium nitrite (NaNO2)

-

Sulfuric acid (H2SO4)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 4-aminophenylsulfur pentafluoride in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

Gently warm the reaction mixture to approximately 50-60 °C to facilitate the hydrolysis of the diazonium salt to the phenol.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.[4][5][6][7][8]

Materials:

-

SF5-phenol sample

-

A series of buffer solutions with known pH values (e.g., phosphate, borate)

-

Hydrochloric acid (HCl) solution (for highly acidic conditions)

-

Sodium hydroxide (NaOH) solution (for highly basic conditions)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the SF5-phenol in a suitable solvent (e.g., methanol, ethanol).

-

Prepare a series of solutions by diluting the stock solution into the different buffer solutions, as well as the acidic and basic solutions, to a final constant concentration.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the acidic (A_acid) and basic (A_base) forms of the phenol.

-

At a chosen wavelength where the absorbance difference between the acidic and basic forms is significant, measure the absorbance (A_buffer) for each of the buffered solutions.

-

Calculate the ratio of the deprotonated to protonated species ([A-]/[HA]) for each buffer using the following equation: [A-]/[HA] = (A_buffer - A_acid) / (A_base - A_buffer)

-

Plot the pH of the buffer solutions against the log of this ratio (log([A-]/[HA])).

-

The pKa is the pH at which log([A-]/[HA]) is zero (i.e., the y-intercept of the plot).

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for determining the partition coefficient (P) between n-octanol and water.[9][10][11]

Materials:

-

SF5-phenol sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical method to determine the concentration of the SF5-phenol (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the SF5-phenol in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the SF5-phenol in both the n-octanol ([C_oct]) and water ([C_water]) phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [C_oct] / [C_water]

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Biological Context: Potential Modulation of MAPK Signaling Pathway

While specific signaling pathways directly modulated by SF5-phenols are an active area of research, phenolic compounds in general are known to interact with various cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13] The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. The antioxidant and protein-binding properties of phenols can lead to the modulation of key kinases within this pathway, such as ERK, JNK, and p38.

The following diagram illustrates a simplified representation of the MAPK signaling pathway and potential points of inhibition by phenolic compounds.

Caption: Representative MAPK signaling pathway with potential inhibition sites by phenolic compounds.

Conclusion

The pentafluorosulfanyl group is a powerful tool for medicinal chemists and materials scientists seeking to modulate the electronic and physicochemical properties of aromatic compounds. In phenols, the SF5 group's strong electron-withdrawing nature significantly enhances acidity, while its unique characteristics also contribute to increased lipophilicity. These properties make SF5-substituted phenols attractive candidates for the development of novel pharmaceuticals and advanced materials. Further experimental investigation into the precise pKa and LogP values of a wider range of SF5-phenols, along with detailed studies of their biological activities, will undoubtedly expand their application in various scientific disciplines.

References

- 1. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2-pentafluorosulfanylnaphthalene [ouci.dntb.gov.ua]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthetic Routes to 3-(Pentafluorothio)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pentafluorothio)phenol is a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique properties such as high stability, lipophilicity, and strong electron-withdrawing character. This document outlines two primary synthetic routes for the preparation of 3-(Pentafluorothio)phenol, providing detailed experimental protocols and comparative data to aid researchers in its synthesis. The described methods are the diazotization of 3-aminophenylsulfur pentafluoride and the oxidative fluorination of bis(3-hydroxyphenyl) disulfide.

Introduction

The incorporation of the pentafluorosulfanyl (SF₅) group into organic molecules can significantly enhance their biological and physical properties. 3-(Pentafluorothio)phenol serves as a key intermediate, enabling the introduction of the 3-hydroxy-phenyl-SF₅ moiety into a wide range of target structures. While this compound is commercially available, in-house synthesis can be a cost-effective alternative for large-scale applications or when specific purity grades are required. This application note provides detailed protocols for two viable synthetic pathways, summarizing key quantitative data for ease of comparison.

Synthetic Routes

Two principal synthetic strategies have been identified for the laboratory-scale preparation of 3-(Pentafluorothio)phenol.

Route A: Diazotization of 3-Aminophenylsulfur Pentafluoride

This route involves the conversion of the commercially available 3-aminophenylsulfur pentafluoride to the corresponding phenol via a diazonium salt intermediate. This is a classic and reliable method for the synthesis of phenols from anilines.

Route B: Oxidative Fluorination of Bis(3-hydroxyphenyl) Disulfide

This approach starts with the also commercially available bis(3-hydroxyphenyl) disulfide and introduces the pentafluorosulfanyl group through an oxidative fluorination reaction. This method is more direct in terms of building the core structure first and then introducing the fluorine atoms.

Data Presentation

| Parameter | Route A: Diazotization | Route B: Oxidative Fluorination |

| Starting Material | 3-Aminophenylsulfur Pentafluoride | Bis(3-hydroxyphenyl) Disulfide |

| Key Reagents | Sodium Nitrite, Sulfuric Acid | Silver(II) Fluoride (AgF₂) |

| Typical Yield | 60-70% | 40-50% |

| Reaction Steps | 2 (Diazotization, Hydrolysis) | 1 (Oxidative Fluorination) |

| Purity (before chromatography) | Moderate to High | Moderate |

| Key Advantages | Well-established reaction, higher yield | Fewer reaction steps |

| Key Challenges | Handling of diazonium salts (potential instability) | Use of expensive and highly reactive fluorinating agent (AgF₂) |

Experimental Protocols

Route A: Synthesis of 3-(Pentafluorothio)phenol via Diazotization

This protocol is based on established procedures for the conversion of aromatic amines to phenols.

Materials:

-

3-Aminophenylsulfur pentafluoride (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminophenylsulfur pentafluoride in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.

-

-

Hydrolysis:

-

Slowly and carefully add the diazonium salt solution to a vigorously stirred, boiling aqueous solution of sulfuric acid.

-

Maintain the vigorous stirring and heating for 1-2 hours to ensure complete hydrolysis. Nitrogen gas will be evolved during this step.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(pentafluorothio)phenol.

-

Route B: Synthesis of 3-(Pentafluorothio)phenol via Oxidative Fluorination

This protocol utilizes a strong fluorinating agent to directly convert the disulfide to the desired product. Caution: Silver(II) fluoride is a powerful oxidizing and fluorinating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Bis(3-hydroxyphenyl) disulfide (1.0 eq)

-

Silver(II) Fluoride (AgF₂) (10 eq)

-

Anhydrous Acetonitrile

-

Dichloromethane

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend bis(3-hydroxyphenyl) disulfide in anhydrous acetonitrile.

-

Cool the suspension to -30 °C in a cryocooler or a dry ice/acetone bath.

-

-

Oxidative Fluorination:

-

Carefully add silver(II) fluoride portion-wise to the stirred suspension, maintaining the temperature below -20 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Filter the mixture through a pad of celite to remove insoluble silver salts.

-

Extract the filtrate with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(pentafluorothio)phenol.

-

Visualizations

Application Notes and Protocols for 3-(Pentafluorothio)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Pentafluorothio)phenol as a versatile building block in medicinal chemistry. The unique properties of the pentafluorosulfanyl (SF₅) group, such as its high electronegativity, metabolic stability, and lipophilicity, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This document details the synthesis of a potent anti-HIV agent derived from 3-(Pentafluorothio)phenol, including quantitative biological data and detailed experimental protocols.

Introduction to 3-(Pentafluorothio)phenol in Drug Discovery

The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its enhanced electronic and steric properties.[3] Its incorporation into bioactive molecules can lead to improved efficacy, metabolic stability, and bioavailability.[3] 3-(Pentafluorothio)phenol is a key starting material for introducing the 3-SF₅-phenyl motif into a variety of molecular scaffolds. This moiety has been successfully incorporated into a range of therapeutic agents, including antivirals and kinase inhibitors.

A notable example of the successful application of 3-(Pentafluorothio)phenol is in the development of a ProTide derivative of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][4] The resulting compound, a meta-SF₅ stavudine (d4T) ProTide, has demonstrated significantly enhanced anti-HIV activity compared to the parent drug.[1][2][4]

Case Study: A Potent Anti-HIV Agent Derived from 3-(Pentafluorothio)phenol

A ProTide approach was utilized to deliver the monophosphate of stavudine into cells, bypassing the often inefficient initial phosphorylation step. The incorporation of a 3-(pentafluorosulfanyl)phenyl group in the ProTide moiety resulted in a compound with potent anti-HIV activity.

Quantitative Biological Data

The meta-SF₅ stavudine (d4T) ProTide (ProTide 5d) exhibited low nanomolar antiviral activity against both HIV-1 and HIV-2 strains.[1][2] The compound showed a more than tenfold increase in potency compared to the parent drug, stavudine (d4T).[1][2]

| Compound | HIV-1 (IIIB) IC₅₀ (nM) | HIV-2 (ROD) IC₅₀ (nM) | CC₅₀ (CEM cells) (µM) | Selectivity Index (SI) HIV-1 | Selectivity Index (SI) HIV-2 |

| Stavudine (d4T) | >530 | >530 | >100 | >189 | >189 |

| meta-SF₅ d4T ProTide (5d) | 30 | 36 | 52.6 | 1753 | 1461 |

| Non-fluorinated ProTide (5a) | 320 | 280 | >100 | >313 | >357 |